6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is a useful research compound. Its molecular formula is C25H20BrClN4O and its molecular weight is 507.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with a bromo group and a piperazine moiety linked to a chlorobenzoyl group. The synthesis typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with various anilines under controlled conditions, often utilizing bases like triethylamine in organic solvents such as dichloromethane.
Component | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H17BrClN3O |
Molecular Weight | 396.71 g/mol |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various substituted quinazolines against Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- Activity Against Bacteria: The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Fungal Activity: It also showed effectiveness against fungal strains such as Candida albicans, indicating broad-spectrum activity.
Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 40 |
Candida albicans | 11 | 60 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using the carrageenan-induced paw edema model in rats.
Results:
- The compound exhibited significant anti-inflammatory activity, with the percentage inhibition of edema reaching up to 40%, comparable to ibuprofen.
Compound | Percentage Inhibition |
---|---|
This compound | 40% |
Ibuprofen | 42% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. It has been shown to selectively inhibit cancer cell lines while sparing normal cells.
Case Study:
A study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing an IC50 value of approximately 84 µM against tumorigenic cells. Molecular docking studies suggested strong binding affinity to the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
Cell Line | IC50 (µM) |
---|---|
Tumorigenic Cells | 84.20 |
Non-Tumorigenic Cells | >100 |
Properties
IUPAC Name |
[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrClN4O/c26-18-10-11-22-20(16-18)23(17-6-2-1-3-7-17)29-25(28-22)31-14-12-30(13-15-31)24(32)19-8-4-5-9-21(19)27/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXAJAGXOOOMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.